molecular formula C10H21NO2 B6352876 Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate CAS No. 1099610-39-5

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate

Cat. No. B6352876
CAS RN: 1099610-39-5
M. Wt: 187.28 g/mol
InChI Key: BJAGPRKXYHDIRL-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate is a chemical compound with the molecular formula C10H21NO2 . It contains a 3-methylbutan-2-yl group .


Synthesis Analysis

The synthesis of this compound involves commercially available starting materials. A new heterocyclic compound ethyl 3- (3-amino-4- (methylamino)-N- (pyridin-2-yl)benzamido)propanoate was designed using 4- (methylamino)-3-nitrobenzoic acid as a starting material . The improved synthesis involves the condensation with 2-cyanophenyl amino acetic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR, 1 H NMR, and single crystal X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . More research is needed to fully understand the chemical reactions involved.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.27924 . More research is needed to fully understand its physical and chemical properties.

Mechanism of Action

Target of Action

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate is an important intermediate in the synthesis of Dabigatran etexilate , a well-known thrombin inhibitor used to treat thromboses and cardiovascular diseases . Therefore, the primary target of this compound can be inferred to be thrombin, a key enzyme in the coagulation cascade.

Biochemical Analysis

Biochemical Properties

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acids and proteins, forming stable complexes that can influence biochemical pathways. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving human gastric cancer cell lines, this compound exhibited anti-cancer activity by modulating cell signaling pathways and inducing apoptosis . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of the compound within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in targeted areas of the cell .

properties

IUPAC Name

ethyl 3-(3-methylbutan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-13-10(12)6-7-11-9(4)8(2)3/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAGPRKXYHDIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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